

Comprehensive Application Notes and Protocols for Aluminum Phosphide (AlPhos) Tablet Composition Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: AlPhos

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Introduction & Background

Aluminum phosphide (AIP), commonly known as **AlPhos**, is a highly toxic inorganic compound that serves as one of the most effective and widely used fumigants globally. With the chemical formula AIP, this compound represents a significant tool in agricultural protection but also poses substantial risks to human health due to its extreme toxicity. AIP is predominantly employed for protecting stored cereal grains against insects and rodents, functioning as both a fumigant and oral pesticide. The compound's effectiveness, potency, and low cost have led to its extensive use particularly in developing countries, despite the associated high mortality rates in cases of human exposure. Recent data indicate that AIP poisoning causes approximately **15,000 cases annually in India alone**, with mortality rates ranging from **31% to 67%** across different regions, making it a critical public health concern in agricultural communities [1] [2].

The historical development of aluminum phosphide as a pesticide dates back to its discovery as a source of phosphine gas by the German company Degesch. The United States officially registered it as a pesticide in 1958 to the Hollywood Termite Control Company, Inc. [3]. Since then, its use has expanded globally, particularly in grain storage applications. Commercially, AIP is available under various brand names including **Celphos, Alphos, Quickphos, Phostoxin, Talunex, and Synfume**, typically formulated as dark gray tablets weighing 3 grams each [4] [5]. These tablets contain **56% AIP** as the active component, with the

remainder consisting of stabilizing compounds such as **ammonium carbamate** (44%) which helps control the release of phosphine gas and prevents spontaneous combustion [1] [6]. The widespread availability of these tablets in agricultural communities has unfortunately made them a common agent for suicidal poisoning in many developing nations, accounting for approximately **65% of all poisoning cases** in some regions [1].

Chemical & Physical Properties

Fundamental Characteristics

Aluminum phosphide is a crystalline solid that appears as **dark gray or dark yellow** crystals, with a characteristic **garlic-like or decaying fish odor** attributed to the presence of substituted phosphines and diphosphines as impurities in the technical grade product [7] [6]. The pure phosphine gas released from AlP is actually odorless, but these impurities provide a warning property that can alert to its presence. The compound has a **molecular weight of 57.955 g/mol** and adopts a **zincblende crystal structure** with a lattice constant of 5.4510 Å at 300 K [7]. AlP demonstrates remarkable thermal stability, remaining **thermodynamically stable up to 1,000°C** (1,830°F), with a melting point of 2,530°C (4,590°F) [7]. The density of AlP crystals is 2.85 g/cm³, and it functions as a **wide band gap semiconductor** with an indirect band gap of 2.5 eV, making it valuable for certain electronic applications including light-emitting diodes when alloyed with other binary materials [7] [3].

Reactivity and Decomposition

The primary hazardous property of aluminum phosphide is its **reactivity with water and acids**, leading to the liberation of highly toxic phosphine gas (PH₃). This reaction occurs rapidly in the presence of moisture, including atmospheric humidity, making proper storage essential. The hydrolysis reaction follows this stoichiometric equation:



When exposed to hydrochloric acid in the stomach after ingestion, the reaction proceeds even more vigorously:



Each 3-gram AlP tablet can release approximately **1 gram of phosphine gas** when completely reacted, which represents a potentially lethal dose given that the **fatal dose for humans ranges from 0.15 to 0.5 grams** of pure AlP [1] [5]. The gas formation rate depends on ambient temperature and humidity, with higher values accelerating the decomposition process. Phosphine gas is **colorless and flammable**, with a density greater than air, causing it to accumulate in low-lying areas and creating inhalation hazards in enclosed spaces [1]. The **permissible exposure limit** for phosphine in occupational settings is set at **0.3 ppm** (0.4 mg/m³) for an 8-hour time-weighted average, while concentrations above **50 ppm** are considered **immediately dangerous to life and health** [1] [6].

Table 1: Physical and Chemical Properties of Aluminum Phosphide

Property	Value/Description	Reference
Chemical Formula	AlP	[7]
Molecular Weight	57.955 g/mol	[7]
Appearance	Dark gray or dark yellow crystals	[7] [1]
Odor	Garlic-like or decaying fish	[7] [6]
Melting Point	2,530°C (4,590°F)	[7]
Density	2.85 g/cm ³	[7] [3]
Crystal Structure	Zincblende	[7]
Band Gap	2.5 eV (indirect)	[7]
Stability	Stable up to 1,000°C	[7]
Water Solubility	Reacts and decomposes	[7] [3]
Primary Decomposition Product	Phosphine gas (PH ₃)	[7] [6]

Table 2: Commercial Formulations of Aluminum Phosphide

Form Type	Typical Weight/Composition	Common Brand Names	Stabilizer Component
Tablets	3 g (56% AIP, 44% stabilizer)	Celphos, Alphos, Quickphos	Ammonium carbamate
Pellets	Variable sizes	Phostoxin, Talunex	Ammonium compounds
Powder	Sachets with controlled release	Phostek, Phosfume	Plastic matrix
Granules	Various grain sizes	Synfume, Delicia	Carbon dioxide releasing compounds

Toxicological Mechanisms

Biochemical Pathways of Toxicity

The extreme toxicity of aluminum phosphide primarily stems from the liberation of **phosphine gas (PH₃)** upon exposure to moisture, which subsequently disrupts cellular respiration through multiple mechanisms. The principal target of phosphine toxicity is the **mitochondrial electron transport chain**, where it potently **inhibits cytochrome c oxidase** (Complex IV), reducing oxidative phosphorylation by up to 70% [1] [6]. This inhibition leads to a catastrophic disruption of cellular energy production, resulting in **depletion of adenosine triphosphate (ATP)** levels and ultimately causing cellular necrosis. Organs with high oxygen demand, particularly the **heart, brain, kidneys, and liver**, are most vulnerable to this energy disruption, explaining the multiorgan failure characteristic of severe AIP poisoning [1] [5].

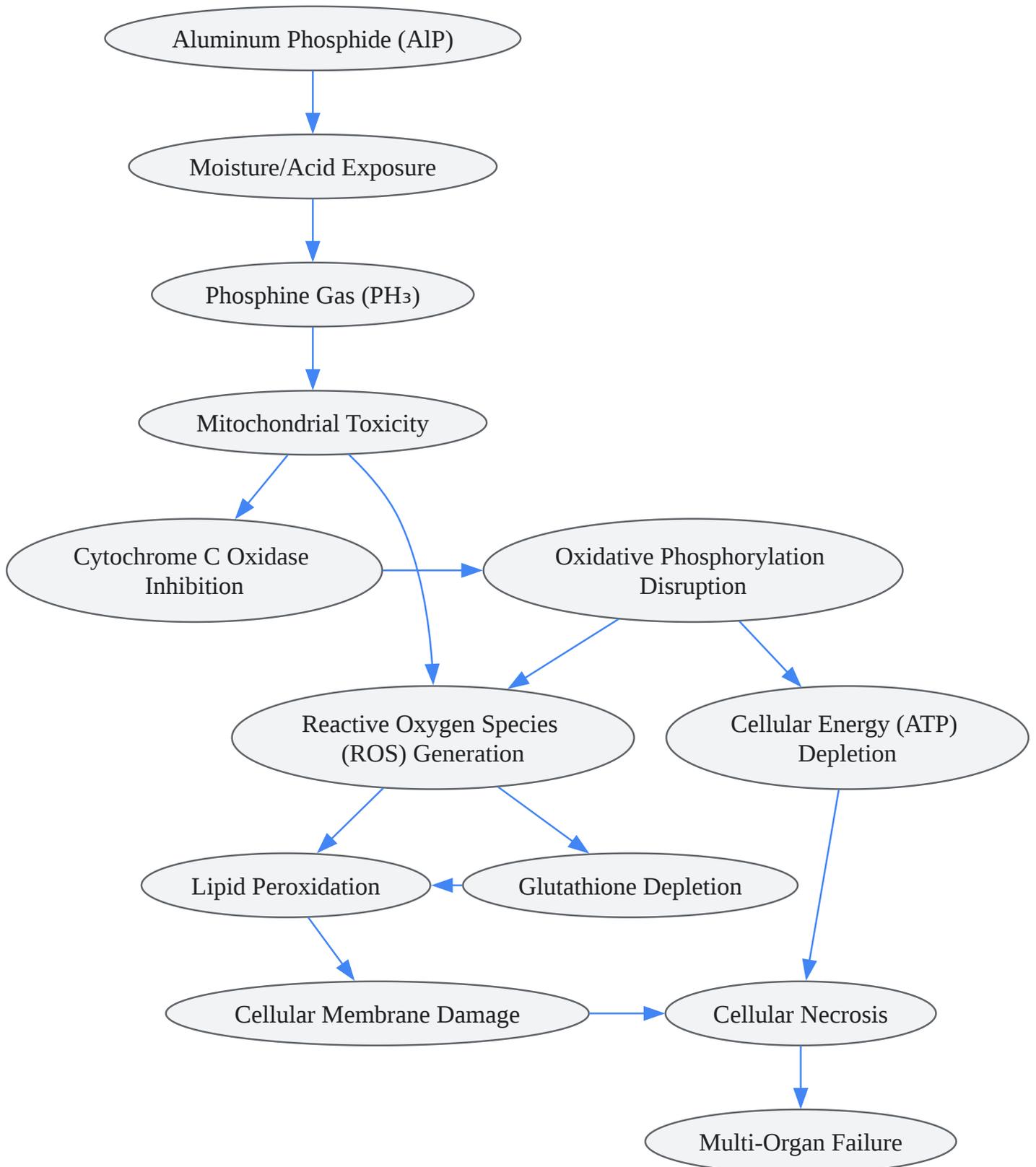
In addition to its effects on cytochrome c oxidase, phosphine induces **massive oxidative stress** through the generation of highly reactive hydroxyl and superoxide radicals [6]. These reactive oxygen species (ROS) initiate **lipid peroxidation** of cellular membranes, leading to increased membrane permeability and cellular dysfunction. Phosphine also **depletes glutathione** concentrations in various tissues, compromising the endogenous antioxidant defense system and exacerbating oxidative damage [6]. Further compounding these effects, phosphine **reacts with hemoglobin** to form **Heinz bodies**, reducing the oxygen-carrying capacity of blood and contributing to tissue hypoxia [1]. The combination of inhibited cellular respiration, oxidative

membrane damage, and impaired oxygen transport creates a synergistic toxic effect that rapidly leads to irreversible cellular damage and organ failure.

Clinical Manifestations and Pathophysiology

The clinical manifestations of aluminum phosphide poisoning reflect its systemic pathophysiological effects, with the **cardiovascular system** being particularly vulnerable. Phosphine directly damages myocardial tissue, leading to **myocyte vacuolation, degeneration, and areas of myocytolysis** observed in postmortem examinations [1] [6]. This cardiotoxicity manifests clinically as **profound and refractory hypotension**, various arrhythmias, and in severe cases, complete cardiovascular collapse. The hypotension results from multiple factors including **direct myocardial depression, peripheral vasodilation, and intravascular fluid loss** due to increased capillary permeability [6]. Electrocardiographic abnormalities progress temporally, with **sinus tachycardia** predominating in the initial 3-6 hours, followed by **ST-T changes and conduction disturbances** at 6-12 hours, and potentially life-threatening **arrhythmias** occurring in later stages [6].

The **gastrointestinal system** represents another major target of toxicity, with symptoms including **nausea, vomiting, abdominal pain, and diarrhea** appearing within minutes of ingestion [5] [6]. These symptoms result from both the direct corrosive action of phosphine on the gastric mucosa and the systemic toxicity. The **respiratory system** is affected through both direct injury to the alveolar-capillary membrane by exhaled phosphine and oxidative damage, potentially leading to **acute lung injury, pulmonary edema, and acute respiratory distress syndrome (ARDS)** [6]. Metabolic disturbances, particularly **severe metabolic acidosis** due to lactic acid accumulation from impaired oxidative phosphorylation, are hallmark features of significant poisoning [5] [6]. The nervous system may also be affected, with symptoms ranging from **headache and dizziness** to **altered sensorium, convulsions, and coma** in severe cases [5].



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Diagram 1: Molecular Mechanisms of Aluminum Phosphide Toxicity - This diagram illustrates the primary biochemical pathways through which aluminum phosphide exerts its toxic effects, beginning with phosphine gas release and culminating in multi-organ failure.

Analytical Methods

Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate detection and quantification of aluminum phosphide and its toxic metabolite, phosphine gas. For **biological specimens** from potential poisoning cases, recommended samples include **whole blood, liver tissue, gastric content, and urine** [8]. Blood samples should be collected in **air-tight, headspace vials** to prevent the volatile phosphine from escaping. Tissue samples should be stored at **-20°C** and processed as quickly as possible to minimize phosphine loss through volatilization or degradation. For **environmental and occupational monitoring**, air sampling should be conducted using **impregnated adsorbent tubes** containing mercuric chloride or silver nitrate, which stabilize phosphine for subsequent analysis [8].

The **sample preparation** process must account for the volatile nature of phosphine. For biological tissues, **homogenization in a sealed system** is recommended to prevent gas escape. The **Conway microdiffusion technique** provides an effective approach where the sample is placed in the outer chamber and acidified to liberate phosphine, which then diffuses to the inner chamber containing an absorbing solution [8]. For **gas chromatographic analysis**, the **headspace technique** is most appropriate, where the sample is heated in a sealed vial and the equilibrated gas phase is injected into the chromatograph [8]. This approach minimizes matrix interference and provides excellent sensitivity for phosphine detection. It is crucial to process samples rapidly after collection since phosphine concentrations decrease over time due to volatilization and oxidation, with significant losses occurring within 24 hours even under refrigerated conditions.

Detection and Quantification Methods

4.2.1 Presumptive Screening Tests

Rapid colorimetric tests provide valuable presumptive screening for phosphine presence in field investigations and emergency settings. The **silver nitrate test** represents the most widely used method, where filter paper impregnated with 0.1N silver nitrate solution turns **black or dark gray** in the presence of phosphine due to reduction of silver ions to metallic silver [4] [6]. This test can be performed using gastric contents, breath, or air samples, with results available within 5-10 minutes. Similarly, **mercuric chloride-impregnated paper** turns black upon phosphine exposure [8]. These colorimetric tests offer the advantages of **rapid results, minimal equipment requirements, and high sensitivity**, making them invaluable for initial screening, though they lack specificity and quantitative capability.

4.2.2 Instrumental Quantification Methods

Gas chromatography with nitrogen-phosphorus detection (GC-NPD) represents the gold standard for confirmatory quantification of phosphine in biological and environmental samples [8]. This method offers excellent sensitivity with detection limits reaching **10 ng/mL** in biological matrices and a linear range typically from 10-500 ng/mL [8]. The sample preparation involves **headspace sampling** from sealed vials, with chromatographic separation achieved using **porapak or similar columns** and isothermal or temperature-programmed oven conditions. **Gas chromatography coupled with mass spectrometry (GC-MS)** provides superior specificity through mass spectral confirmation, with detection capabilities for total phosphine (phosphine and its metabolites) using selected ion monitoring (SIM) mode [8]. This method is particularly valuable in forensic applications where unequivocal identification is required.

More recently, **headspace gas chromatography with mass spectrometric detection (HS-GC-MS)** has been employed for comprehensive analysis of phosphine and its metabolites in various biological matrices [8]. This approach allows for simultaneous qualitative and quantitative analysis with minimal sample preparation. The analytical challenge remains the **preservation of sample integrity** due to phosphine's volatility, making rapid analysis and proper storage conditions imperative for accurate quantification. For all quantitative methods, **calibration curves** using standard phosphine solutions or sodium hypophosphite as a precursor should be prepared daily, and **internal standards** should be employed when possible to compensate for matrix effects and analytical variability.

Table 3: Analytical Methods for Aluminum Phosphide and Phosphine Detection

Method Type	Principle	Sample Matrix	Detection Limit	Key Advantages	Limitations
Silver Nitrate Test	Colorimetric reduction	Gastric content, breath, air	Qualitative only	Rapid, simple, low cost	Qualitative only, interferences possible
GC-NPD	Gas chromatography with nitrogen-phosphorus detection	Biological tissues, air samples	10 ng/mL	Quantitative, sensitive	Requires specialized equipment
HS-GC-MS	Headspace gas chromatography-mass spectrometry	Blood, tissues, gastric content	1-5 ng/mL	Definitive identification, quantitative	Complex, expensive, requires expertise
Mercuric Chloride Test	Colorimetric reaction	Air, gastric content	Qualitative only	Simple field test	Toxic reagents, qualitative only

Experimental Protocol: GC-NPD Analysis of Phosphine in Biological Samples

Principle: This protocol describes the quantitative determination of phosphine in biological samples using headspace gas chromatography with nitrogen-phosphorus detection based on established methodologies [8].

Materials and Reagents:

- Gas chromatograph equipped with nitrogen-phosphorus detector
- Headspace autosampler
- Chromatographic column: DB-624 or equivalent (30 m × 0.32 mm ID, 1.8 µm film thickness)
- Sodium hypophosphite monohydrate (98%) for standard preparation
- Methanol, HPLC grade
- Sulfuric acid, 96%
- Sodium hydroxide, analytical grade
- High-purity nitrogen and hydrogen gas

Sample Preparation:

- Homogenize tissue samples (1 g) or transfer 1 mL of blood/gastric content to 20 mL headspace vials.
- Add 1 mL of 0.1N sulfuric acid to liberate phosphine from the matrix.
- Immediately seal vials with PTFE/silicone septa and aluminum caps.
- Prepare calibration standards (10-500 ng/mL) by spiking drug-free matrix with sodium hypophosphite solution.
- Include quality control samples at low, medium, and high concentrations.

Instrumental Parameters:

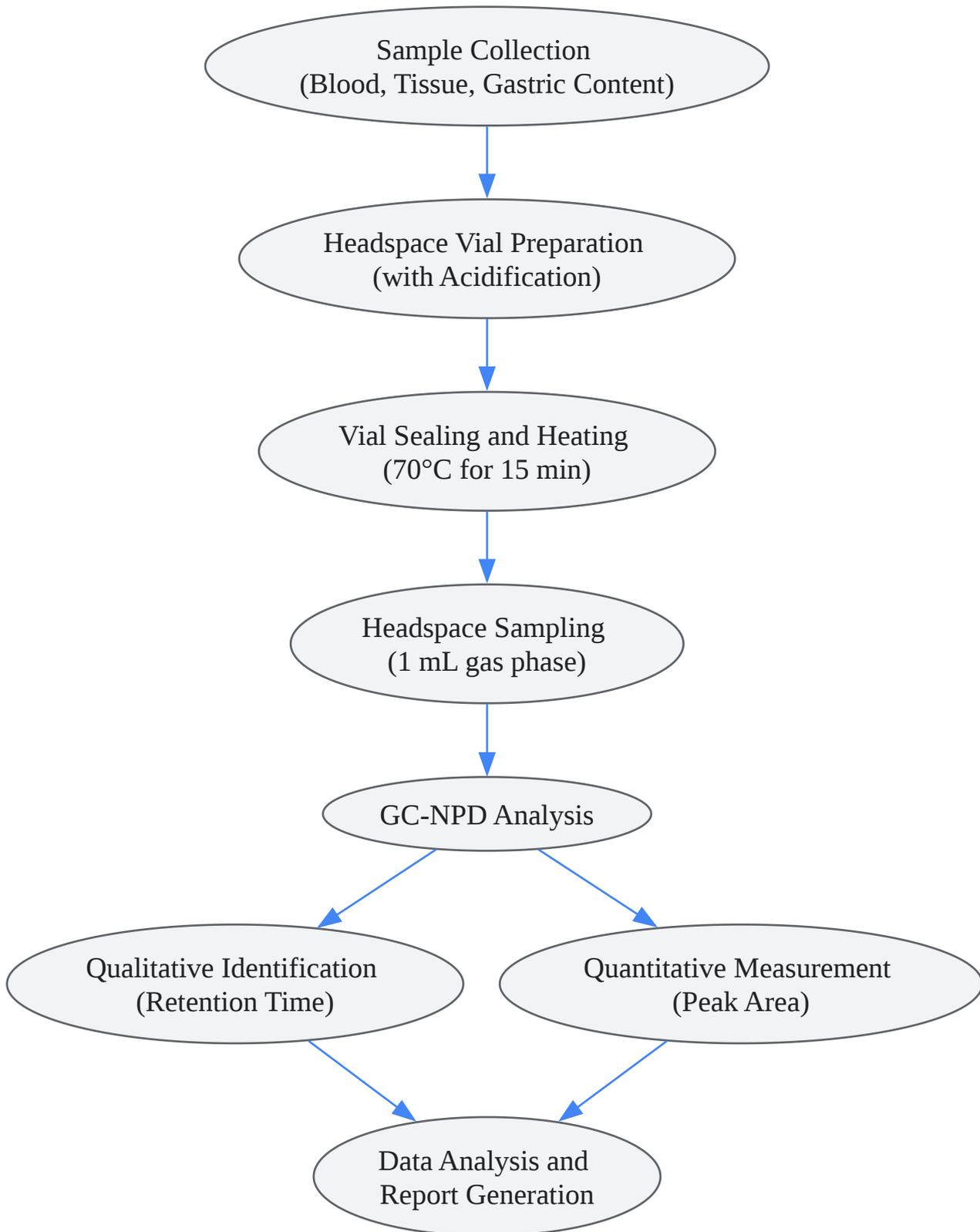
- Oven temperature: 40°C (hold 5 min), ramp to 150°C at 15°C/min
- Injector temperature: 200°C
- Detector temperature: 300°C
- Carrier gas: Nitrogen, 1.5 mL/min constant flow
- Headspace conditions: Oven 70°C, loop 85°C, transfer line 90°C
- Vial equilibration: 15 min with shaking

Analysis and Quantification:

- Inject 1 mL headspace gas from each vial in split mode (split ratio 5:1)
- Identify phosphine based on retention time (typically 3.5-4.5 min)
- Construct calibration curve by plotting peak area against concentration
- Calculate sample concentrations using linear regression analysis
- Apply quality control acceptance criteria ($\pm 15\%$ of nominal values)

Method Validation:

- Linearity: Correlation coefficient (r^2) > 0.998
- Precision: CV < 15% for intra-day and inter-day analysis
- Accuracy: 85-115% of nominal values
- Limit of detection: 10 ng/mL
- Limit of quantification: 30 ng/mL



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Diagram 2: Analytical Workflow for Phosphine Detection in Biological Samples - This diagram outlines the step-by-step procedure for detecting and quantifying phosphine in biological matrices using headspace GC-NPD methodology.

Clinical Management

Diagnostic Protocol

Rapid and accurate diagnosis of aluminum phosphide poisoning is essential for implementing appropriate management strategies. The diagnostic approach should begin with **clinical assessment** focusing on cardinal symptoms including nausea, vomiting, abdominal pain, hypotension, and metabolic acidosis [5] [6]. A characteristic **garlicky or decaying fish odor** on the breath or in gastric contents provides a valuable diagnostic clue, though its absence does not exclude poisoning [6]. **History collection** should specifically inquire about exposure to stored grains, availability of rodenticides in the household, or possible suicidal intent. The average time from ingestion to hospital presentation is approximately **4.8 hours**, with most patients presenting within the first 6 hours after exposure [5].

Laboratory investigations should include **arterial blood gas analysis** to evaluate metabolic acidosis, **complete blood count** (may show leukocytosis or leukopenia), **liver function tests** (typically elevated transaminases), **renal function tests** (increased creatinine and BUN), and **serum electrolytes** (particularly magnesium and potassium abnormalities) [5] [6]. **Electrocardiographic monitoring** is essential given the high frequency of cardiac abnormalities, including ST-T changes, various arrhythmias, and conduction disturbances [6]. The **silver nitrate test** performed on gastric aspirate or breath provides rapid confirmation—filter paper impregnated with 0.1N silver nitrate turns black in the presence of phosphine [4] [6]. For definitive confirmation, especially in fatal cases, **gas chromatographic analysis** of blood, gastric content, or tissues can quantify phosphine concentrations [8].

Therapeutic Interventions

Currently, **no specific antidote** exists for aluminum phosphide poisoning, making management primarily supportive [9] [6]. The cornerstone of treatment involves **aggressive cardiovascular support** to address the

characteristic refractory hypotension and myocardial depression. Initial stabilization includes **early gastric lavage** with **potassium permanganate** (1:10,000 solution) to oxidize phosphine to nontoxic phosphate, or with **vegetable oils** to delay phosphine release [6]. **Activated charcoal** administration may be beneficial if given early after ingestion, though its efficacy is limited for phosphine binding [6].

Magnesium sulfate has been extensively studied as a potential therapeutic agent, with protocols typically administering 1g IV every 6-8 hours [5]. While some studies suggest mortality benefit due to its antioxidant properties and membrane stabilization effects, others show conflicting results [5]. **Intravenous fluids** should be administered cautiously, guided by central venous pressure monitoring when possible, as excessive fluid administration may exacerbate cardiac dysfunction or pulmonary edema [6]. **Vasopressor support** with dopamine or norepinephrine is often necessary for maintaining adequate perfusion pressure [5]. **Hydrocortisone** (200mg IV every 6 hours) has been incorporated into some treatment protocols to address possible relative adrenal insufficiency [5]. Recent research has investigated **sevelamer carbonate** as a potential novel therapy, with studies demonstrating significantly reduced mortality (56.25% vs 86.7% in controls) and improved ejection fraction (from 35.8% to 47.5%) when administered as an initial 2.4g dose followed by 800mg every 8 hours [9].

Table 4: Clinical Management Protocol for Aluminum Phosphide Poisoning

Intervention Category	Specific Measures	Dosing/Administration	Evidence Level
Gastrointestinal Decontamination	Gastric lavage with KMnO ₄	1:10,000 solution, 1-2 liters	Established practice
	Activated charcoal	100 g in adults	Limited evidence
Cardiovascular Support	Magnesium sulfate	1g IV every 6-8 hours	Conflicting studies
	Dopamine infusion	5µg/kg/minute	Widely used
	Fluid resuscitation	Crystalloids, guided by CVP	Essential support

Intervention Category	Specific Measures	Dosing/Administration	Evidence Level
Investigational Therapies	Sevelamer carbonate	2.4g initial, then 800mg 8-hourly	Emerging evidence [9]
	N-acetylcysteine	150mg/kg in 200mL D5W, then 50mg/kg over 4h	Animal studies only
Adjunctive Treatments	Hydrocortisone	200mg IV every 6 hours	Protocol-based [5]
	Calcium gluconate	10mL of 10% solution IV every 6 hours	Protocol-based [5]

Research & Development

Emerging Therapeutics

The absence of a specific antidote for aluminum phosphide poisoning has spurred research into various potential therapeutic agents. Recent clinical investigations have focused on **sevelamer carbonate**, traditionally used for phosphate binding in renal failure, which has demonstrated promising results in reducing mortality [9]. The proposed mechanism involves binding phosphine in the gastrointestinal tract, preventing its systemic absorption and toxicity. In a recent single-blind trial, the sevelamer group showed significantly **reduced mortality (56.25% compared to 86.7% in controls)** and **improved ejection fraction (from 35.8% to 47.5% post-treatment)** [9]. Additionally, sevelamer treatment significantly improved blood pH (7.23 vs 7.13) and PO₂ levels (53.67 vs 34) on the first day of treatment, indicating better correction of metabolic acidosis and tissue oxygenation [9].

Other investigational approaches include **N-acetylcysteine**, which may counteract oxidative stress through glutathione replenishment, though evidence remains limited to animal studies [6]. **Melatonin** has shown potential in experimental models due to its potent antioxidant properties, while **boric acid** has been proposed as a potential phosphine scavenger [6]. **Coconut oil** administration has been anecdotally reported to improve outcomes, possibly by delaying phosphine release through coating of AlP tablets in the gastrointestinal tract, though robust clinical evidence is lacking [3] [6]. The diverse mechanisms of these investigational agents

highlight the multifactorial nature of AIP toxicity and the potential need for combination therapies addressing different aspects of the poisoning process.

Regulatory Status and Restrictions

The high toxicity and frequent misuse of aluminum phosphide have led to **increasing regulatory restrictions** in many countries. The **European Union** regulates AIP under Commission Implementing Regulation (EU) No. 1034/2013, requiring usage exclusively by **trained professionals** with implementation of specific safety measures and risk mitigation procedures [1]. Similarly, in **Türkiye**, sales are restricted to licensed professionals, which has helped minimize misuse, though fatal accidents have still occurred due to illegal applications [1]. These regulatory approaches contrast with the situation in many Asian countries where AIP remains **freely available** in markets, contributing to its high incidence as a suicidal agent [1] [2].

In response to the significant mortality burden, some countries have implemented additional safety measures including **package size limitations**, **mandatory warning labels**, and **requirements for distinctive coloring** to prevent accidental ingestion. The **United States Environmental Protection Agency** recommends notifying individuals within a **250-meter radius** before AIP application to mitigate exposure risks [1]. Despite these measures, AIP continues to pose risks for potential misuse, including chemical terrorism, due to its rapid release of highly toxic phosphine gas [1] [6]. The ongoing high mortality rates, particularly in developing nations, underscore the need for balanced regulatory approaches that preserve agricultural utility while implementing effective safeguards against misuse and accidental exposure.

Conclusion & Future Directions

Aluminum phosphide remains a significant agricultural tool with devastating potential when misused or accidentally exposed to humans. The compound's rapid hydrolysis to phosphine gas, which potently inhibits mitochondrial respiration and generates overwhelming oxidative stress, creates a clinical challenge characterized by high mortality rates. Current analytical methods, particularly GC-NPD and GC-MS, provide reliable detection and quantification, but require rapid sample processing due to phosphine's volatility. Management remains primarily supportive, focusing on aggressive cardiovascular stabilization and correction of metabolic acidosis, though emerging therapies like sevelamer show promising results in clinical trials.

Future research directions should prioritize **multicenter randomized controlled trials** to definitively establish the efficacy of sevelamer and other potential antidotes. **Biomarker development** for early diagnosis and prognosis assessment represents another critical research avenue, with plasma mitochondrial enzymes showing potential as indicators of cellular toxicity. From a public health perspective, **enhanced regulatory measures** controlling access and implementation of **centralized storage systems** in agricultural communities could significantly reduce poisoning incidence. Additionally, **educational programs** targeting high-risk populations and **healthcare worker training** on standardized management protocols could improve outcomes. The development of **rapid point-of-care diagnostic tests** would facilitate earlier diagnosis and intervention, potentially saving lives through prompt treatment initiation. Through these multifaceted approaches combining advanced therapeutics, sensible regulation, and public health initiatives, the significant mortality burden of aluminum phosphide poisoning may be substantially reduced.

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